3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is a synthetic organic compound that features a dimethylamino group, a pyrimidin-2-yloxy group, and a but-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one typically involves the following steps:
Formation of the but-2-en-1-one backbone: This can be achieved through aldol condensation reactions.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the pyrimidin-2-yloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible therapeutic applications, subject to further research.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-[4-(pyridin-2-yloxy)phenyl]but-2-en-1-one
- 3-(Dimethylamino)-1-[4-(pyrimidin-4-yloxy)phenyl]but-2-en-1-one
Uniqueness
The uniqueness of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRAOKRWCLFBS-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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